Crelosidenib: A Technical Guide to its Mechanism of Action in IDH1-Mutant Cancers
Crelosidenib: A Technical Guide to its Mechanism of Action in IDH1-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis. Crelosidenib (formerly LY3410738) is a potent and selective, orally available, covalent inhibitor of mutant IDH1, currently under clinical investigation for the treatment of IDH1-mutant solid and hematological malignancies. This technical guide provides an in-depth overview of the mechanism of action of Crelosidenib, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and processes.
Core Mechanism of Action
Crelosidenib is an investigational drug that selectively targets and inhibits the mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1] It is being evaluated for its potential in treating various cancers that harbor this specific genetic mutation.[1]
The primary mechanism of action of Crelosidenib involves its specific and covalent binding to a cysteine residue (Cys269) located in an allosteric binding pocket of the mutant IDH1 enzyme.[2] This irreversible binding leads to the inactivation of the enzyme.[2] The mutated IDH1 enzyme has a neomorphic function, meaning it gains a new, cancer-promoting activity: the conversion of alpha-ketoglutarate (α-KG) into the oncometabolite 2-hydroxyglutarate (2-HG).[3] By inactivating the mutant IDH1 enzyme, Crelosidenib effectively blocks the production of 2-HG.
The reduction in 2-HG levels has significant downstream effects. High levels of 2-HG are known to competitively inhibit α-KG-dependent dioxygenases, a class of enzymes crucial for various cellular processes, including epigenetic regulation. By lowering 2-HG, Crelosidenib helps to restore the normal function of these enzymes. This leads to the reversal of hypermethylation of DNA and histones, which is a characteristic feature of IDH1-mutant cancers. Ultimately, this process promotes the differentiation of cancer cells and inhibits their proliferation.
A key feature of Crelosidenib is its ability to cross the blood-brain barrier, making it a promising therapeutic agent for brain cancers such as gliomas, where IDH1 mutations are prevalent.
Quantitative Data
Table 1: In Vitro Enzymatic Activity of Crelosidenib
| Enzyme Target | IC50 (nM) |
| IDH1 R132H | 6.27 |
| IDH1 R132C | 3.71 |
| IDH2 R140Q | 36.9 |
| IDH2 R172K | 11.5 |
IC50 values represent the concentration of Crelosidenib required to inhibit 50% of the enzymatic activity.
Table 2: In Vitro Cellular Activity of Crelosidenib
| Cell Line | IDH1 Mutation | Assay | IC50 (nM) |
| HT1080 | R132C | 2-HG Production | 1.28 |
The HT1080 cell line is a human fibrosarcoma cell line endogenously expressing the IDH1 R132C mutation.
Table 3: Preclinical In Vivo Activity of Crelosidenib
| Animal Model | Tumor Type | Dosing | Outcome |
| IDH1-mutant xenograft mice | Not specified | 0-32 mg/kg, oral gavage, twice daily for 3 days | Dose-dependent reduction of 2-hydroxyglutarate. |
Table 4: Clinical Trial Overview of Crelosidenib (LY3410738)
| Trial Identifier | Phase | Cancers Studied | Key Findings |
| NCT04603001 | 1 | Acute Myeloid Leukemia, Myelodysplastic Syndrome, Chronic Myelomonocytic Leukemia, Myeloproliferative Neoplasms | Treatment was well-tolerated with sustained 2-hydroxyglutarate inhibition in IDH1-mutated patients at all dose levels. Preliminary efficacy was observed. |
| NCT04521686 | 1 | Advanced Solid Tumors (including Cholangiocarcinoma and Glioma) | Crelosidenib demonstrated a manageable safety profile and showed preliminary anti-tumor activity. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Recombinant IDH1 R132H Enzymatic Assay
This protocol is a representative method for determining the enzymatic activity of recombinant mutant IDH1 and the inhibitory potential of compounds like Crelosidenib.
-
Reagents and Materials:
-
Recombinant human IDH1 R132H enzyme
-
Assay Buffer: 30 mM TRIS pH 7.4, 2 mM MnSO₄
-
Substrates: α-ketoglutarate (1.5 mM), NADPH (15 µM)
-
Crelosidenib (or other test compounds) at various concentrations
-
96-well clear-bottom plates
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare serial dilutions of Crelosidenib in the assay buffer.
-
In a 96-well plate, add the recombinant IDH1 R132H enzyme to each well.
-
Add the diluted Crelosidenib or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (α-ketoglutarate and NADPH).
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.
-
Calculate the initial reaction velocities from the linear phase of the absorbance change.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of Crelosidenib concentration and fitting the data to a four-parameter logistic equation.
-
HT1080 Cell-Based 2-HG Assay
This protocol describes a method to assess the cellular potency of Crelosidenib in inhibiting 2-HG production in a relevant cancer cell line.
-
Reagents and Materials:
-
HT1080 human fibrosarcoma cells (harboring the IDH1 R132C mutation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Crelosidenib at various concentrations
-
Phosphate-buffered saline (PBS)
-
Methanol (80%, pre-chilled to -80°C)
-
Cell scrapers
-
LC-MS/MS system
-
-
Procedure:
-
Seed HT1080 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Crelosidenib or vehicle control for a specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate/methanol mixture into microcentrifuge tubes.
-
Centrifuge the samples to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method.
-
Normalize the 2-HG levels to cell number or total protein content.
-
Calculate the IC50 value for 2-HG inhibition as described for the enzymatic assay.
-
HT1080 Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of Crelosidenib in a mouse xenograft model.
-
Materials:
-
HT1080 cells
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Matrigel (optional, to aid tumor formation)
-
Crelosidenib formulation for oral gavage
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest HT1080 cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5 million) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation and growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer Crelosidenib or vehicle control orally (gavage) at the predetermined dose and schedule.
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
At the end of the study, euthanize the mice and collect tumors and plasma for pharmacodynamic analysis (e.g., 2-HG measurement).
-
Resistance Mechanisms
While Crelosidenib has shown promise, the potential for acquired resistance is a critical consideration in its clinical development. Mechanisms of resistance to IDH inhibitors can include:
-
Isoform Switching: Tumors may develop mutations in the alternate IDH isoform (IDH2) to maintain 2-HG production, thereby circumventing the inhibition of IDH1.
-
Secondary Mutations in IDH1: Mutations in the IDH1 gene, distinct from the primary R132 mutation, can arise that interfere with drug binding. Notably, the irreversible nature of Crelosidenib's binding allows it to overcome resistance mediated by the IDH1 D279N mutation, which confers resistance to the reversible inhibitor ivosidenib.
-
Activation of Downstream Signaling Pathways: Alterations in pathways downstream of 2-HG may emerge, rendering the cells less dependent on the oncometabolite for their growth and survival.
Conclusion
Crelosidenib is a novel, covalent inhibitor of mutant IDH1 that has demonstrated potent and selective activity in preclinical models and early clinical trials. Its mechanism of action, centered on the inhibition of the oncometabolite 2-HG, leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation in IDH1-mutant cancer cells. The promising preclinical data, coupled with its ability to cross the blood-brain barrier and overcome certain resistance mechanisms, positions Crelosidenib as a potentially valuable therapeutic agent for patients with IDH1-mutant cancers. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile across various tumor types.
